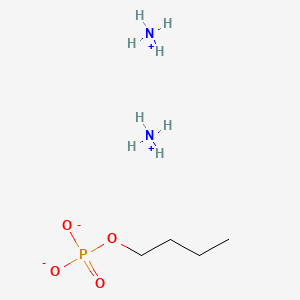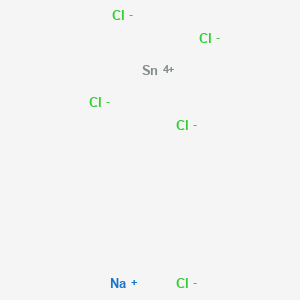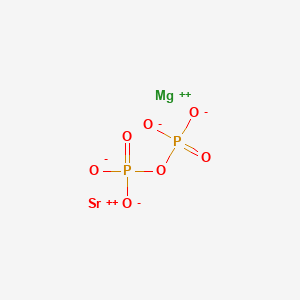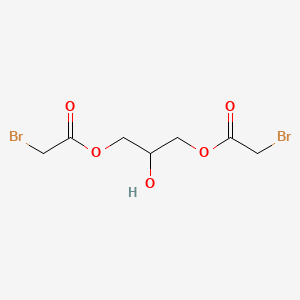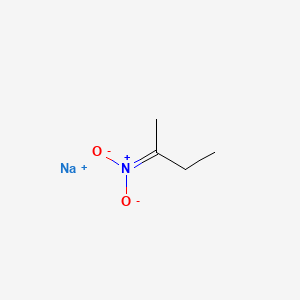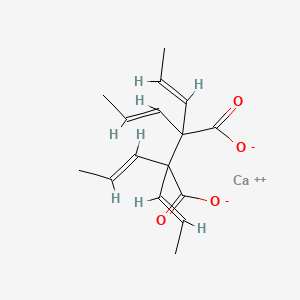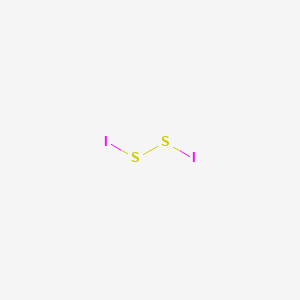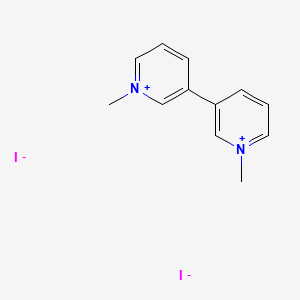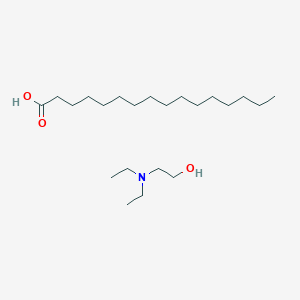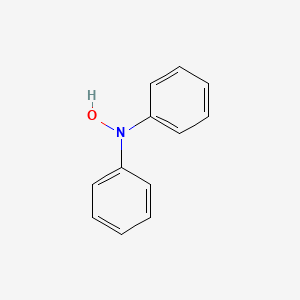
1-Ethoxy-4-methyldecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-methyldecene is an organic compound with the molecular formula C13H26O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-4-methyldecene can be synthesized through several methods. One common approach involves the alkylation of 4-methyl-1-decene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-methyldecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the ethoxy group.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 1-ethoxy-4-methyldecanol, 1-ethoxy-4-methyldecanal, or 1-ethoxy-4-methyldecanoic acid.
Reduction: The primary product is 1-ethoxy-4-methyldecane.
Substitution: Products vary based on the nucleophile used, such as 1-chloro-4-methyldecene or 1-amino-4-methyldecene.
Scientific Research Applications
1-Ethoxy-4-methyldecene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-methyldecene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-methyl-1-decene
- 1-Methoxy-4-methyldecene
- 1-Butoxy-4-methyldecene
Uniqueness
1-Ethoxy-4-methyldecene is unique due to its specific ethoxy group and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
94088-31-0 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(E)-1-ethoxy-4-methyldec-1-ene |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-10-13(3)11-9-12-14-5-2/h9,12-13H,4-8,10-11H2,1-3H3/b12-9+ |
InChI Key |
DOKCVINUNJXDFD-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCC(C)C/C=C/OCC |
Canonical SMILES |
CCCCCCC(C)CC=COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


